molecular formula C21H24N2O5S B1228010 3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Cat. No. B1228010
M. Wt: 416.5 g/mol
InChI Key: SUFFQJSFEGGTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester is a benzothiazine.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches : Improved methods have been developed for synthesizing analogs of 3-oxo-4H-1,4-benzothiazine, leading to compounds with enhanced purity and yield. These methods involve reactions of methyl esters with hetarylamines and have demonstrated the ability to produce compounds with specific structural properties (Ukrainets et al., 2014).

  • Structural Analysis and Characterization : X-ray diffraction and mass spectral studies have been instrumental in determining the structure of these benzothiazine compounds. These analyses revealed unique internal salt formations and a tendency for certain compounds to extrude SO2 (Tverdokhlebov et al., 2008).

  • Chemical Reactions and Mechanisms : Investigations into the reactions of benzothiazines with 'push-pull' enamines have been conducted, leading to the synthesis of various benzothiazinone spiro derivatives and providing insights into reaction mechanisms and influencing factors (Nazarenko et al., 2008).

Biological Activity

  • Antimicrobial and Antitumor Activity : Some derivatives of benzothiazine have been evaluated for their antimicrobial and antitumor properties. These studies are crucial for understanding the potential therapeutic applications of these compounds (Budzisz et al., 2010).

  • Pharmacological Properties : The pharmacological properties, including analgesic effects, of certain benzothiazine derivatives have been examined. This research is significant for developing new drugs with improved efficacy and reduced side effects (Ukrainets et al., 2015).

properties

Product Name

3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate

InChI

InChI=1S/C21H24N2O5S/c1-12-7-16(14(3)23(12)13(2)9-27-4)18(24)10-28-21(26)15-5-6-19-17(8-15)22-20(25)11-29-19/h5-8,13H,9-11H2,1-4H3,(H,22,25)

InChI Key

SUFFQJSFEGGTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C(=O)COC(=O)C2=CC3=C(C=C2)SCC(=O)N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.